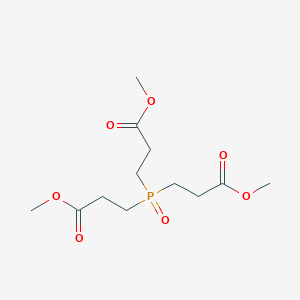![molecular formula C36H22N2S B13034266 9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9'-bicarbazole](/img/structure/B13034266.png)
9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9'-bicarbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9’-bicarbazole is a compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its unique structural properties, which include a combination of carbazole and dibenzothiophene units. These structural features contribute to its excellent thermal stability, high triplet energy levels, and efficient charge transport properties, making it a promising candidate for various optoelectronic applications .
Vorbereitungsmethoden
The synthesis of 9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9’-bicarbazole typically involves the coupling of carbazole and dibenzothiophene derivatives. One common synthetic route includes the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the desired product. The reaction conditions often involve the use of a palladium catalyst, a base, and an appropriate solvent under an inert atmosphere .
For industrial production, the synthesis may be scaled up by optimizing reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Analyse Chemischer Reaktionen
9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9’-bicarbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents like halogens or nitro groups can be introduced using appropriate reagents and conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives .
Wissenschaftliche Forschungsanwendungen
9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9’-bicarbazole has a wide range of scientific research applications, including:
Organic Electronics: It is extensively used as a host material in OLEDs due to its high thermal stability and efficient charge transport properties. .
Biological Research: Its unique structural features and electronic properties have also led to its exploration in biological research, particularly in the development of fluorescent probes and sensors.
Wirkmechanismus
The mechanism by which 9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9’-bicarbazole exerts its effects is primarily related to its electronic properties. The compound’s high triplet energy levels and efficient charge transport capabilities enable it to facilitate exciton recombination in OLEDs, leading to enhanced electroluminescence. The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which play crucial roles in charge injection and transport .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, such as 3-(dibenzo[b,d]furan-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole and 9-(dibenzo[b,d]thiophen-2-yl)-3’,6,6’-triphenyl-9H-3,9’-bicarbazole, 9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9’-bicarbazole stands out due to its higher thermal stability and better charge transport properties . These features make it a more efficient host material for OLEDs, leading to improved device performance and longevity .
Similar Compounds
- 3-(Dibenzo[b,d]furan-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole
- 9-(Dibenzo[b,d]thiophen-2-yl)-3’,6,6’-triphenyl-9H-3,9’-bicarbazole
- 2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]thiophene
These compounds share similar structural features but differ in their electronic properties and applications, highlighting the unique advantages of 9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9’-bicarbazole in optoelectronic devices.
Eigenschaften
Molekularformel |
C36H22N2S |
|---|---|
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
3-carbazol-9-yl-9-dibenzothiophen-4-ylcarbazole |
InChI |
InChI=1S/C36H22N2S/c1-5-15-30-24(10-1)25-11-2-6-16-31(25)37(30)23-20-21-33-29(22-23)26-12-3-7-17-32(26)38(33)34-18-9-14-28-27-13-4-8-19-35(27)39-36(28)34/h1-22H |
InChI-Schlüssel |
ITQPLOJUCOFMBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC8=C7SC9=CC=CC=C89 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7-Difluoro-5-thia-2-azaspiro[3.4]octane hcl](/img/structure/B13034183.png)

![8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13034193.png)



![2,6-diaminothieno[2,3-f][1]benzothiole-4,8-dione](/img/structure/B13034227.png)







